molecular formula C10H13N3O2 B1472401 2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid CAS No. 1547053-17-7

2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid

Cat. No. B1472401
CAS RN: 1547053-17-7
M. Wt: 207.23 g/mol
InChI Key: LLSTUXKCULOLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid, commonly referred to as CPMA, is an organic compound with a wide range of applications in the field of scientific research. CPMA is an analog of glutamate, an amino acid that is integral for the proper functioning of the nervous system. CPMA is a highly versatile compound, as it can be used for a variety of scientific research applications, such as studying the biochemical and physiological effects of glutamate, and its mechanism of action. CPMA is also used in laboratory experiments, as it has a number of advantages and limitations.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of new derivatives stemming from pyrimidine compounds, akin to "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid," reveals a broad interest in harnessing these compounds' chemical properties for various applications. For instance, the synthesis of new heterocyclic compounds, including oxazepine derivatives from pyrimidine precursors, highlights the chemical versatility and potential biological relevance of such molecules. These derivatives were found to exhibit significant antibacterial activity, pointing to the compound's utility in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

Antimicrobial Activity

Further research into the antimicrobial activity of pyrimidine derivatives underscores the potential of "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid" and its analogs in medicinal chemistry. Novel compounds synthesized from similar pyrimidine structures have demonstrated efficacy against a range of bacterial strains, suggesting the role of such compounds in developing new therapeutic agents against infectious diseases (Sabry, Flefel, Al-Omar, & Amr, 2013).

Antioxidant and Enzyme Inhibition Properties

The exploration of pyrimidine derivatives for their antioxidant and enzyme inhibitory properties further exemplifies the diverse scientific research applications of "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid." For example, transition metal complexes of novel amino acid-bearing Schiff base ligands derived from pyrimidine structures have been investigated for their free radical scavenging properties and xanthine oxidase inhibitory activities. Such studies provide insights into the potential therapeutic applications of these compounds in oxidative stress-related diseases and conditions involving enzyme dysregulation (Ikram et al., 2015).

properties

IUPAC Name

2-[(6-cyclopropylpyrimidin-4-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(5-10(14)15)9-4-8(7-2-3-7)11-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSTUXKCULOLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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